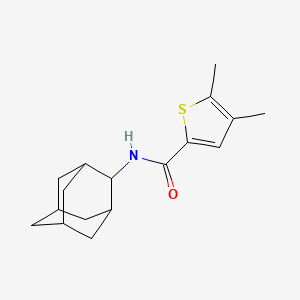
N~2~-(2-ADAMANTYL)-4,5-DIMETHYL-2-THIOPHENECARBOXAMIDE
Overview
Description
N~2~-(2-ADAMANTYL)-4,5-DIMETHYL-2-THIOPHENECARBOXAMIDE is a synthetic compound that belongs to the class of adamantane derivatives Adamantane is a diamondoid hydrocarbon known for its unique cage-like structure, which imparts significant stability and rigidity to its derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(2-ADAMANTYL)-4,5-DIMETHYL-2-THIOPHENECARBOXAMIDE typically involves multiple steps, starting with the preparation of the adamantyl and thiophene moieties. One common method involves the reaction of 2-adamantylamine with 4,5-dimethyl-2-thiophenecarboxylic acid in the presence of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to form the amide bond . The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N~2~-(2-ADAMANTYL)-4,5-DIMETHYL-2-THIOPHENECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to form sulfoxides or sulfones.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH~4~).
Substitution: The methyl groups on the thiophene ring can undergo electrophilic substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (e.g., bromine, chlorine), electrophiles (e.g., nitronium ion).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Halogenated thiophenes, nitrothiophenes.
Scientific Research Applications
N~2~-(2-ADAMANTYL)-4,5-DIMETHYL-2-THIOPHENECARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antiarrhythmic agent due to its structural similarity to other adamantane derivatives with known pharmacological activities.
Materials Science: The compound’s rigid structure makes it a candidate for the development of novel polymers and materials with enhanced mechanical properties.
Biological Studies: It is used in studies exploring the interactions of adamantane derivatives with biological membranes and proteins.
Mechanism of Action
The mechanism of action of N2-(2-ADAMANTYL)-4,5-DIMETHYL-2-THIOPHENECARBOXAMIDE is not fully understood, but it is believed to involve interactions with specific molecular targets such as ion channels or receptors. The adamantyl moiety may enhance the compound’s ability to cross biological membranes and reach its target sites. Additionally, the thiophene ring may participate in π-π interactions with aromatic residues in proteins, contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
N-(2-ADAMANTYL)-N-(PARA-BROMOPHENYL)-AMINE: Known for its anxiolytic activity.
1-AMINOADAMANTANE: Used as an antiviral and anti-Parkinsonian agent.
N-(2-ADAMANTYL)HEXAMETHYLENEIMINE HYDROCHLORIDE: Investigated for its analgesic properties.
Uniqueness
N~2~-(2-ADAMANTYL)-4,5-DIMETHYL-2-THIOPHENECARBOXAMIDE is unique due to the presence of both the adamantyl and thiophene moieties, which impart distinct chemical and biological properties
Properties
IUPAC Name |
N-(2-adamantyl)-4,5-dimethylthiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NOS/c1-9-3-15(20-10(9)2)17(19)18-16-13-5-11-4-12(7-13)8-14(16)6-11/h3,11-14,16H,4-8H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZBQIPGYDJKRMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1)C(=O)NC2C3CC4CC(C3)CC2C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(3,4-DICHLOROANILINO)-1-METHYL-2-OXOETHYL]-1H-PYRAZOLE-3-CARBOXYLIC ACID](/img/structure/B4766094.png)
![ethyl 2-({[(5-cyclopropyl-4-propyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4766097.png)
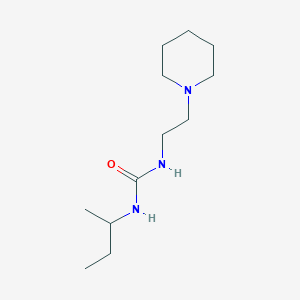
![2-{[(2-chlorobenzyl)thio]acetyl}-N-(2-phenylethyl)hydrazinecarbothioamide](/img/structure/B4766117.png)
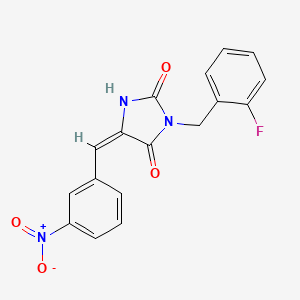
![N-(2-METHOXY-5-METHYLPHENYL)-N'-[1-(2-PYRIDYL)ETHYL]UREA](/img/structure/B4766130.png)
![ethyl 1-[(4-methyl-1,2,5-oxadiazol-3-yl)acetyl]-4-(2-phenylethyl)-4-piperidinecarboxylate](/img/structure/B4766139.png)
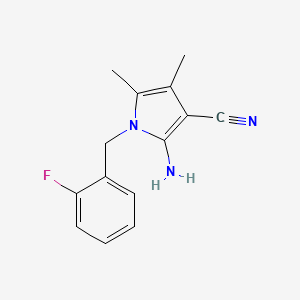
![6-benzyl-3-(4-tert-butylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4766149.png)
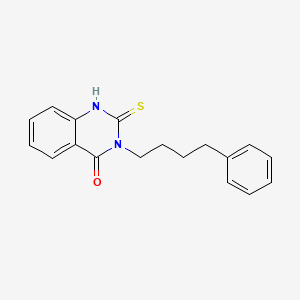
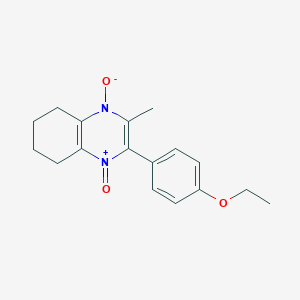
![2-[3,6-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]-N-[1-methyl-2-(3-methyl-1H-pyrazol-1-yl)ethyl]acetamide](/img/structure/B4766190.png)
![2-[5-(benzothiazol-2-ylthiomethyl)-4-prop-2-enyl(1,2,4-triazol-3-ylthio)]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B4766193.png)
![2-(4-chloro-3,5-dimethylphenoxy)-N-[1-(tetrahydrofuran-2-yl)ethyl]acetamide](/img/structure/B4766205.png)
